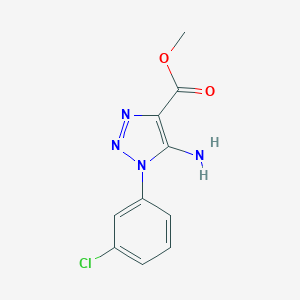![molecular formula C21H25N3O3 B428263 Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate CAS No. 304861-75-4](/img/structure/B428263.png)
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetylamino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine from piperazine and benzyl chloride under basic conditions.
Acetylation: The 4-benzylpiperazine is then acetylated using acetic anhydride to form 2-[4-benzylpiperazinyl]acetylamine.
Esterification: Finally, the acetylated product is reacted with methyl 2-aminobenzoate under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the acetylamino group could participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[4-methylpiperazinyl]acetylamino}benzoate
- Methyl 2-{2-[4-phenylpiperazinyl]acetylamino}benzoate
- Methyl 2-{2-[4-ethylpiperazinyl]acetylamino}benzoate
Uniqueness
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate is unique due to the presence of the benzyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with CNS targets, making it a valuable compound in the development of CNS-active drugs.
Properties
IUPAC Name |
methyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(26)18-9-5-6-10-19(18)22-20(25)16-24-13-11-23(12-14-24)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLGHDWPXKHSDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B428183.png)
![Ethyl 2-{[(2-pyrimidinylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428184.png)
![Ethyl 2-({[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428186.png)
![Ethyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428188.png)

![6-{[2-(2,4-dichlorophenyl)-2-oxoethyl]amino}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B428191.png)

![6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B428197.png)
![(3-(4-chlorophenyl)indeno[1,2-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B428198.png)
![1-[3-(4-Fluorobenzoyl)-2-methyl-1-indolizinyl]ethanone](/img/structure/B428199.png)

![6-methyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B428202.png)
![[3-(4-Chlorobenzoyl)-2-phenylindolizin-1-yl]-phenylmethanone](/img/structure/B428203.png)
